Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate
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Overview
Description
Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate is an organic compound with a complex structure that includes a sulfonylamino group and a butanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate typically involves a multi-step process. One common method includes the reaction of 4-methylphenyl ethene with a sulfonyl chloride to form the sulfonylamino intermediate. This intermediate is then reacted with dimethyl butanedioate under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate can undergo various chemical reactions, including:
Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Saturated alkanes.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]butanedioate: Similar structure but with a chlorine substituent, which can alter its reactivity and biological activity.
Dimethyl 2-[[(E)-2-(4-methoxyphenyl)ethenyl]sulfonylamino]butanedioate: Contains a methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate, known by its CAS number 1487410-26-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉NO₆S
- Molecular Weight : 341.4 g/mol
- CAS Number : 1487410-26-3
The structure of this compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamide compounds are known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This inhibition can lead to antimicrobial effects against a range of pathogens.
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which may protect cells from oxidative stress and damage.
- Anti-inflammatory Effects : The presence of the sulfonamide group has been linked to anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
Research Findings
Recent studies have highlighted the biological activity of this compound:
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis due to enzyme inhibition .
- Anticancer Potential : Preliminary research indicates that the compound may possess anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics reveal that this compound has favorable absorption characteristics. However, further toxicological studies are needed to fully understand its safety profile in vivo .
Case Studies
Several case studies have explored the biological effects of related sulfonamide compounds:
- Case Study on Antimicrobial Efficacy :
-
Case Study on Anticancer Activity :
- Another investigation focused on a related compound's effect on human breast cancer cell lines. The study found that treatment led to a marked decrease in cell viability and increased apoptosis markers, suggesting potential for therapeutic application in oncology.
Comparative Analysis Table
Property/Activity | This compound | Similar Compounds |
---|---|---|
Antimicrobial Activity | Significant against Gram-positive and Gram-negative bacteria | Common in many sulfonamides |
Anticancer Effects | Induces apoptosis in cancer cell lines | Observed in various derivatives |
Enzyme Inhibition | Yes (inhibits folate synthesis enzymes) | Typical for sulfonamide class |
Anti-inflammatory Properties | Potentially present | Commonly reported |
Properties
IUPAC Name |
dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-11-4-6-12(7-5-11)8-9-23(19,20)16-13(15(18)22-3)10-14(17)21-2/h4-9,13,16H,10H2,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXSXFLIFOFMEU-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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